

# In Vivo Administration and Dosage Guidelines for TAT-P110 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TAT-P110  |           |
| Cat. No.:            | B15603523 | Get Quote |

## **Application Notes and Protocols for Researchers**

Audience: Researchers, scientists, and drug development professionals.

These guidelines provide a comprehensive overview of the in vivo administration and dosage of the peptide inhibitor **TAT-P110** in various mouse models of disease. The information is compiled from preclinical studies and is intended to serve as a starting point for researchers designing their own experiments.

## **Introduction to TAT-P110**

TAT-P110 is a rationally designed peptide inhibitor that targets the interaction between Dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1).[1][2][3] This interaction is crucial in the process of mitochondrial fission. In numerous pathological conditions, including neurodegenerative diseases and ischemia, excessive mitochondrial fission leads to mitochondrial dysfunction and cell death.[1][2][4] By selectively inhibiting the Drp1-Fis1 interaction, TAT-P110 has been shown to reduce aberrant mitochondrial fragmentation, improve mitochondrial function, and exert protective effects in various disease models.[2][3][4][5] The TAT (transactivator of transcription) portion of the peptide facilitates its entry into cells and across the blood-brain barrier.[1][2]

## **Quantitative Data Summary**



The following tables summarize the dosages and administration routes of **TAT-P110** used in various in vivo mouse models as reported in the scientific literature.

Table 1: **TAT-P110** Dosage and Administration in Mouse Models of Neurodegenerative Diseases

| Disease<br>Model                              | Mouse<br>Strain  | Dosage           | Administr<br>ation<br>Route         | Duration                                       | Key<br>Findings                                                                 | Referenc<br>e |
|-----------------------------------------------|------------------|------------------|-------------------------------------|------------------------------------------------|---------------------------------------------------------------------------------|---------------|
| Huntington'<br>s Disease                      | R6/2             | 3<br>mg/kg/day   | Subcutane<br>ous<br>osmotic<br>pump | 8 weeks                                        | Reduced<br>neurologic<br>al defects,<br>improved<br>mitochondr<br>ial function. | [4]           |
| Huntington'<br>s Disease                      | zQ175 KI         | 3<br>mg/kg/day   | Subcutane<br>ous<br>osmotic<br>pump | 8 months<br>(from 4 to<br>12 months<br>of age) | Reduced<br>neuropatho<br>logy and<br>behavioral<br>deficits.                    | [6]           |
| Parkinson'<br>s Disease                       | MPTP-<br>induced | 1.5<br>mg/kg/day | Not<br>specified                    | 30 days                                        | Provided neuroprote ction in the dopaminer gic system.                          | [7]           |
| Amyotrophi<br>c Lateral<br>Sclerosis<br>(ALS) | SOD1-<br>G93A    | 3<br>mg/kg/day   | Subcutane<br>ous<br>osmotic<br>pump | 3 months                                       | Mitigated disease- associated decline in mitochondr ial integrity.              | [3]           |
| Alzheimer'<br>s Disease                       | 5XFAD            | 3<br>mg/kg/day   | Not<br>specified                    | Not<br>specified                               | Reduced<br>neuroinfla<br>mmation.                                               | [8]           |



Table 2: TAT-P110 Dosage and Administration in Other Mouse Models

| Disease<br>Model                             | Mouse<br>Strain  | Dosage                         | Administr<br>ation<br>Route      | Duration                                               | Key<br>Findings                                                        | Referenc<br>e |
|----------------------------------------------|------------------|--------------------------------|----------------------------------|--------------------------------------------------------|------------------------------------------------------------------------|---------------|
| Acute Kidney Injury (Ischemia- Reperfusio n) | Not<br>specified | 0.1, 0.5, 1,<br>and 2<br>mg/kg | Intraperiton<br>eal<br>injection | Two doses:<br>1 day and<br>30 min<br>before<br>surgery | Significantl y improved kidney function and reduced structural damage. | [2]           |

# Experimental Protocols Preparation of TAT-P110 for In Vivo Administration

#### Materials:

- Lyophilized **TAT-P110** peptide (purity >90%)[6]
- Sterile, pyrogen-free saline or sterile water[2][6]
- Vortex mixer
- Sterile, pyrogen-free microcentrifuge tubes

#### Protocol:

- Reconstitution: Allow the lyophilized TAT-P110 peptide to equilibrate to room temperature before opening the vial.
- Reconstitute the peptide in sterile saline or water to a desired stock concentration. The peptide is typically dissolved in sterile water before use.[6] For intraperitoneal injections, it has been dissolved in saline.[2]



- Mixing: Gently vortex the solution to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
- Storage: Store the reconstituted peptide solution at -80°C for long-term storage. For immediate use, it can be kept at 4°C for a short period. Avoid repeated freeze-thaw cycles.

## **Administration via Subcutaneous Osmotic Pumps**

This method allows for continuous delivery of **TAT-P110** at a constant rate.

#### Materials:

- Alzet osmotic pumps (e.g., Model 2004 for 28-day delivery)[6]
- Reconstituted TAT-P110 solution
- · Surgical instruments for implantation
- Anesthesia and analgesics
- Experimental mice

#### Protocol:

- Pump Preparation: Following the manufacturer's instructions, fill the Alzet osmotic pumps with the appropriate concentration of **TAT-P110** solution to achieve the target daily dosage (e.g., 3 mg/kg/day).[3][6]
- Surgical Implantation: Anesthetize the mouse using an approved anesthetic protocol.
- Make a small incision in the skin on the back of the mouse, slightly posterior to the scapulae.
- Create a subcutaneous pocket by blunt dissection.
- Insert the filled osmotic pump into the subcutaneous pocket.
- Close the incision with wound clips or sutures.



- Post-operative Care: Administer analgesics as required and monitor the mice for recovery and any signs of distress.
- Pump Replacement: For treatment durations longer than the pump's specified delivery period, the pumps need to be surgically replaced.

## Administration via Intraperitoneal (i.p.) Injection

This method is suitable for acute or intermittent dosing schedules.

#### Materials:

- Reconstituted TAT-P110 solution
- Sterile syringes and needles (e.g., 27-30 gauge)
- · Experimental mice

#### Protocol:

- Dosage Calculation: Calculate the volume of TAT-P110 solution to be injected based on the mouse's body weight and the desired dose (e.g., 0.1-2 mg/kg).[2]
- Injection Procedure:
  - Restrain the mouse appropriately.
  - Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
  - Inject the calculated volume of the TAT-P110 solution into the peritoneal cavity.
- Frequency: The frequency of injections will depend on the experimental design. For acute models like kidney ischemia-reperfusion injury, injections might be administered shortly before the insult.[2]

## **Visualizations**



## **Signaling Pathway of TAT-P110 Action**



Click to download full resolution via product page

Caption: TAT-P110 inhibits excessive mitochondrial fission.

## **Experimental Workflow for In Vivo TAT-P110 Studies**





Click to download full resolution via product page

Caption: General workflow for in vivo studies with TAT-P110.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Drp1 hyperactivation reduces neuropathology and behavioral deficits in zQ175 knock-in mouse model of Huntington's disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Vivo Administration and Dosage Guidelines for TAT-P110 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603523#in-vivo-administration-and-dosage-guidelines-for-tat-p110-in-mouse-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com